molecular formula C11H8N2O2 B1272761 4-Isocyanato-3-Methyl-5-Phenylisoxazole CAS No. 352018-89-4

4-Isocyanato-3-Methyl-5-Phenylisoxazole

Cat. No. B1272761
M. Wt: 200.19 g/mol
InChI Key: ZSAPULDWGBONCI-UHFFFAOYSA-N
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Description

Isoxazole derivatives, including 4-Isocyanato-3-Methyl-5-Phenylisoxazole, are a class of heterocyclic compounds that have garnered significant interest in the field of organic chemistry due to their presence in bioactive molecules with pharmaceutical and agrochemical properties . These compounds are often used as starting reagents, intermediates, or direct precursors in the synthesis of target chemicals and bio-pharmacologically active compounds .

Synthesis Analysis

The synthesis of isoxazole derivatives can be achieved through various methods. One approach involves the catalytic enantioselective addition of isocyanoacetate to 3-methyl-4-nitro-5-styrylisoxazoles under phase transfer catalysis conditions, leading to enantioenriched monoadducts that can be cyclized to form dihydropyrroles and substituted pyrrolidines . Another method includes the reaction of aryl nitrile oxides with enolates of carbonyl compounds, which is selective and versatile, allowing the preparation of pharmacologically active isoxazoles in high yields . Additionally, a palladium-catalyzed insertion reaction of isocyanides with 3-arylisoxazol-5(4H)-ones has been reported for the construction of 4-aminomethylidene isoxazolone derivatives .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can exhibit various forms of tautomerism. For instance, 5-hydroxyisoxazoles can exist in the OH form in aqueous and chloroform solutions, as well as in the solid phase, while isoxazol-5-ones can exist as mixtures of the CH and NH forms in solution, with the proportion of the NH form increasing with solvent polarity . The structural integrity of the isoxazole ring is often retained during chemical transformations, as seen in the palladium-catalyzed insertion reaction .

Chemical Reactions Analysis

Isoxazole derivatives can undergo a range of chemical reactions. For example, 5-aminoisoxazoles are unstable towards bases and can undergo ring cleavage at the nitrogen-oxygen bond with subsequent isomerization to their corresponding nitriles . Photochemical reactions also play a role in the transformation of isoxazole derivatives, as demonstrated by the conversion of 4-substituted 5-methyl-3-phenyl-isoxazoles into oxazoles upon irradiation with light .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure and the substituents present on the isoxazole ring. The basicities of isoxazole and its derivatives have been recorded, with isoxazol-5-ones being acids of comparable strength to carboxylic acids . The reactivity and stability of these compounds can vary significantly, as seen in the instability of 5-aminoisoxazoles towards bases . Continuous flow photochemical synthesis has been explored as a method to enhance the reaction conditions and scale up the synthesis of isoxazolones, with some derivatives exhibiting larvicidal activity .

Scientific Research Applications

Thermal Isomerisation and Intramolecular Rearrangement

A study by Nishiwaki et al. (1971) investigated the thermal isomerisation of 5-amino-4-methyl-3-phenylisoxazole, which was reported to yield 4-methyl-5-phenyl-4-imidazolin-2-one via an isocyanate. The study showed that this conversion competes with intramolecular rearrangement to 2-methyl-3-phenyl-2H-azirine-2-carboxamide, revealing significant insights into the reaction mechanisms of such compounds (Nishiwaki et al., 1971).

Comparative Reactivity with Electrophilic Compounds

Alberola et al. (1995) conducted a comparative study on the reactions of 3-methyl-5-phenylisoxazole with electrophilic compounds. The research highlighted the regioselective reactions at specific molecular groups, contributing to the understanding of the chemical behavior of such heterocyclic compounds (Alberola et al., 1995).

Biochemical Performance in Polymeric Fungicides

Li (2002) linked isocyanato 4′ methylanilinocarbonyl)oxy 5 methylisoxazole with poly (styrene alt maleic anhydride) via ethylenediamine to create a polymeric fungicide. This study highlighted the controlled release behavior of the fungicide, demonstrating its sustained biochemical performance (Li, 2002).

Synthesis and Reactivity in Heterocyclic Compounds

Vitale and Scilimati (2013) discussed the importance of heterocyclic compounds like isoxazoles in the synthesis of pharmacologically active compounds. Their research provides insights into synthetic strategies and the reactivity of these compounds, highlighting their significance in medicinal chemistry (Vitale & Scilimati, 2013).

Nitration and Electrophilic Substitution Mechanisms

Katritzky et al. (1975) explored the nitration of phenylisoxazoles, including 3-methyl-5-phenylisoxazole. This research is crucial for understanding the mechanisms of electrophilic substitution in heteroaromatic compounds, providing valuable data for chemical synthesis (Katritzky et al., 1975).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, an allergic skin reaction, allergy or asthma symptoms or breathing difficulties if inhaled, respiratory irritation, and it is harmful if swallowed, in contact with skin or if inhaled .

properties

IUPAC Name

4-isocyanato-3-methyl-5-phenyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c1-8-10(12-7-14)11(15-13-8)9-5-3-2-4-6-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSAPULDWGBONCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1N=C=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380149
Record name 4-Isocyanato-3-Methyl-5-Phenylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isocyanato-3-Methyl-5-Phenylisoxazole

CAS RN

352018-89-4
Record name 4-Isocyanato-3-methyl-5-phenylisoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=352018-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Isocyanato-3-Methyl-5-Phenylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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